A Technical Guide to 4-Bromomethyl-1,2-dihydroquinoline-2-one (CAS: 4876-10-2)
A Technical Guide to 4-Bromomethyl-1,2-dihydroquinoline-2-one (CAS: 4876-10-2)
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Bromomethyl-1,2-dihydroquinoline-2-one, also identified by its CAS number 4876-10-2, is a heterocyclic organic compound of significant interest in the pharmaceutical industry.[1] Structurally, it belongs to the quinoline class, featuring a bicyclic structure of a benzene ring fused to a pyridine ring, with a bromomethyl group that imparts high reactivity for further chemical modification.[2] This reactivity makes it a crucial intermediate, most notably in the synthesis of the gastroprotective agent Rebamipide, which is used in the treatment of gastritis and gastroduodenal ulcers.[3][4] This document provides a comprehensive technical overview of its chemical properties, synthesis protocols, primary applications, analytical methodologies, and safety guidelines, serving as a vital resource for professionals in research and drug development.
Chemical and Physical Properties
4-Bromomethyl-1,2-dihydroquinoline-2-one is typically a light yellow to light reddish-yellow or off-white solid powder at room temperature.[3][4][5] Its key physical and chemical properties are summarized below.
| Property | Value | Citations |
| CAS Number | 4876-10-2 | [6] |
| Molecular Formula | C₁₀H₈BrNO | [2][5][7] |
| Molecular Weight | 238.08 g/mol | [4][5][6] |
| IUPAC Name | 4-(bromomethyl)-1H-quinolin-2-one | [6][8] |
| Appearance | Light yellow to light reddish-yellow solid; off-white powder | [3][4][5] |
| Melting Point | 255-258 °C | [9][10] |
| Boiling Point | 391.8 °C at 760 mmHg | [9][10] |
| Density | 1.542 g/cm³ | [4][10] |
| Topological Polar Surface Area | 29.1 Ų | [6][11] |
| Solubility | Low water solubility | [12] |
| Storage Temperature | 2-8 °C, Inert Atmosphere, Room Temperature | [9][13] |
Synonyms: 4-(Bromomethyl)-2(1H)-Quinolinone, 4-Bromomethyl Carbostyril, 4-Bromomethylquinolin-2(1H)-one, Rebamipide Impurity 11/12.[2][6]
Synthesis and Manufacturing
The primary route for synthesizing 4-Bromomethyl-1,2-dihydroquinoline-2-one involves the cyclization of 4-bromoacetoacetanilide.[4][5] Historically, this has been achieved using strong dehydrating agents like concentrated sulfuric acid, which poses significant environmental and equipment corrosion challenges.[4] Modern, more efficient, and "greener" methods have been developed using alternative catalysts.
Experimental Protocols
Protocol 1: Improved Synthesis via Concentrated Sulfuric Acid Cyclization This method, adapted from patent literature, improves upon traditional sulfuric acid processes by carefully controlling reaction temperatures to enhance yield and safety.[14]
-
Bromination: Acetoacetanilide is dissolved in chloroform. A solution of bromine in chloroform is added slowly, keeping the temperature below 30 °C.[14] The mixture is stirred for 2-3 hours at 20-30 °C, then slowly heated to 60-65 °C and held for 0.5-1 hour.[14] The resulting bromo-acetoacetanilide is isolated for the next step.
-
Cyclization: Concentrated sulfuric acid is cooled to 5-10 °C. The bromo-acetoacetanilide from the previous step is added in batches, ensuring the temperature does not exceed 20 °C.[14]
-
Reaction: After addition is complete, the mixture is warmed to 25-30 °C and held for 2-3 hours to complete the cyclization.[14]
-
Work-up: The reaction mixture is added dropwise to cold water. The precipitated solid is collected via centrifugation, washed with water, and the pH is adjusted to 6-7 with a base.[4]
-
Purification: The crude product is further purified by beating with alcohol and drying to yield 4-Bromomethyl-1,2-dihydroquinoline-2-one.[4]
Protocol 2: Green Synthesis via Phosphorus Pentoxide Dehydration This method avoids the use of corrosive sulfuric acid, making it more environmentally friendly and suitable for large-scale production with high purity and yield.[5][15]
-
Reaction Setup: A reactor is charged with 4-bromo-3-oxo-N-phenylbutanamide (bromoacetoacetanilide) and a solvent such as ethylene dichloride. A second reactor contains phosphorus pentoxide and ethylene dichloride.[3][15]
-
Dehydration and Cyclization: Both reactors are heated to the reflux temperature of the solvent (e.g., 83 °C for ethylene dichloride).[3][15] The solvent vapor from the first reactor, carrying water generated during the reaction, is passed through the second reactor containing phosphorus pentoxide to be dried. The dried solvent is then returned to the first reactor.[5]
-
Reaction Time: This continuous dehydration process drives the cyclization reaction to completion over approximately 12-13 hours.[15]
-
Isolation: After cooling to room temperature, the product is isolated by filtration, washed with fresh solvent, and vacuum dried.[15] This method can achieve yields over 95% and purity exceeding 99.5%.[5][15]
Applications in Drug Development
The primary application of 4-Bromomethyl-1,2-dihydroquinoline-2-one is as a pivotal building block in pharmaceutical synthesis.[1][10]
Synthesis of Rebamipide
This compound is the main raw material for synthesizing Rebamipide, a mucosal protective agent.[4] Rebamipide functions by increasing gastric mucus volume and promoting the regeneration of gastric mucosal cells, making it effective for treating gastric ulcers and acute gastritis.[4] The synthesis of Rebamipide from this intermediate underscores the compound's importance in gastroenterological medicine.
Other Potential Applications
Beyond Rebamipide, 4-Bromomethyl-1,2-dihydroquinoline-2-one serves as a reagent in the preparation of other biologically active molecules, including certain coumarins and 1-aza coumarins, which have demonstrated anti-microbial, anti-inflammatory, and analgesic properties.[3] The quinoline scaffold itself is a well-established pharmacophore found in a wide array of drugs with activities including antimalarial, anticancer, and antibacterial effects, highlighting the broader potential of its derivatives in medicinal chemistry.[16][17]
Analytical Methodologies
Accurate qualitative and quantitative analysis is crucial for quality control in industrial production. High-Performance Liquid Chromatography (HPLC) is a validated method for this purpose.[4]
Protocol 3: HPLC Analysis An established HPLC method provides accurate and reproducible quantification of 4-Bromomethyl-1,2-dihydroquinoline-2-one.[4]
| Parameter | Specification |
| Chromatography System | Agilent 1200 HPLC |
| Column | Eclipse XDB-C18 (250 mm × 4.6 mm, 5 μm) |
| Mobile Phase | Acetonitrile : Water (30:70, v/v) |
| Flow Rate | 0.8 mL/min |
| Detection Wavelength | 230 nm |
| Linear Range | 1.00 - 256.00 μg/mL |
| Correlation Coefficient (r) | 0.9997 |
| Average Recovery | 97.96% |
This method is noted for its ease of operation and is suitable for dynamic quality tracking during production.[4]
Safety, Handling, and Storage
Proper handling and storage are critical due to the compound's hazardous properties. It is classified as an irritant and can be corrosive.[4][6][9]
GHS Hazard Information
| Code | Hazard Statement | Citations |
| H314 / H315 | Causes severe skin burns and eye damage / Causes skin irritation | [6][9] |
| H318 / H319 | Causes serious eye damage / Causes serious eye irritation | [6][9] |
| H335 | May cause respiratory irritation | [9] |
-
Personal Protective Equipment (PPE): Wear a chemical-resistant suit, protective gloves, and safety glasses with a face shield.[9][18] Use a NIOSH (US) or EN 143 (EU) approved particle respirator where dust is formed.[9]
-
Handling: Use only in a well-ventilated area or under an exhaust hood.[18][19] Avoid formation and inhalation of dust.[9] Wash hands thoroughly after handling.[18][19] An eyewash station should be readily available.[18][19]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[18][20] Storage under an inert atmosphere is recommended.[9][13] Keep away from incompatible substances and sources of ignition.[18][19]
Conclusion
4-Bromomethyl-1,2-dihydroquinoline-2-one is a high-value chemical intermediate with a well-defined role in the pharmaceutical sector, primarily as the cornerstone for the synthesis of Rebamipide. While its synthesis presents challenges related to the use of hazardous reagents, modern protocols offer safer and more sustainable manufacturing pathways. A thorough understanding of its properties, synthesis, and handling requirements, as detailed in this guide, is essential for its effective and safe utilization in drug discovery and development.
References
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- 14. CN102775347A - Improved synthetic method for 4-bromomethyl-1,2-dihydroquinoline-2-one - Google Patents [patents.google.com]
- 15. 4-Bromomethyl-1,2-dihydroquinoline-2-one synthesis - chemicalbook [chemicalbook.com]
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